

# Application Notes and Protocols: In Vitro Combination Therapy with Colistimethate Sodium

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Colistimethate Sodium*

Cat. No.: *B001327*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, methodologies, and data related to the in vitro use of **colistimethate sodium** (CMS) in combination with other antibiotics to combat multidrug-resistant (MDR) Gram-negative bacteria. The included protocols offer detailed guidance for essential in vitro synergy testing.

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge in clinical practice. Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment option. However, its efficacy can be limited by the development of resistance and the potential for nephrotoxicity.<sup>[1]</sup> Combination therapy, pairing colistin with other antimicrobial agents, is a strategy being explored to enhance its antibacterial activity, overcome resistance, and potentially reduce required dosages, thereby minimizing toxicity.<sup>[1][2]</sup>

The primary mechanism of synergy often involves colistin's ability to disrupt the outer membrane of Gram-negative bacteria.<sup>[1][3]</sup> Colistin, a polycationic peptide, interacts with the negatively charged lipopolysaccharides (LPS) in the outer membrane, displacing divalent cations like magnesium and calcium that stabilize the LPS layer.<sup>[4][5][6]</sup> This disruption increases the permeability of the outer membrane, allowing other antibiotics to more effectively reach their intracellular targets.<sup>[1][7]</sup>

## In Vitro Synergy Testing: Quantitative Data

Numerous studies have investigated the synergistic potential of colistin in combination with various antibiotics against a range of MDR pathogens. The checkerboard assay is a common in vitro method used to assess synergy, with the results often expressed as the Fractional Inhibitory Concentration Index (FICI). An FICI of  $\leq 0.5$  is typically interpreted as synergy.[1][8]

## **Synergy of Colistin with Various Antibiotics against Gram-Negative Bacteria**

| Target Organism         | Combination Agent      | Synergy Rate (FICI $\leq 0.5$ )                           | Key Findings & References                                                                                                                                              |
|-------------------------|------------------------|-----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acinetobacter baumannii | Meropenem              | 68%                                                       | Synergy was more common in carbapenem-resistant isolates. <a href="#">[9]</a>                                                                                          |
| Acinetobacter baumannii | Imipenem               | 36%                                                       | <a href="#">[9]</a>                                                                                                                                                    |
| Acinetobacter baumannii | Ceftazidime            | 7%                                                        | <a href="#">[9]</a>                                                                                                                                                    |
| Acinetobacter baumannii | Ceftriaxone            | 13%                                                       | <a href="#">[9]</a>                                                                                                                                                    |
| Acinetobacter baumannii | Vancomycin             | High (Synergy against 9 of 10 colistin-resistant strains) | Demonstrates potent in vitro synergy, even against strains with high vancomycin MICs. The combination also showed rapid bactericidal activity.<br><a href="#">[10]</a> |
| Acinetobacter baumannii | Sulbactam              | Synergy in 5 of 10 colistin-resistant strains             | <a href="#">[10]</a>                                                                                                                                                   |
| Acinetobacter baumannii | Netilmicin             | Synergy in 1 of 10 colistin-resistant strains             | <a href="#">[10]</a>                                                                                                                                                   |
| Klebsiella pneumoniae   | Meropenem, Tigecycline | -                                                         | A triple combination of colistin, meropenem, and tigecycline was associated with the highest survival rate in one study. <a href="#">[11]</a>                          |

|                                       |                                                                                                                            |                                                                                                     |                                                 |
|---------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-------------------------------------------------|
| Klebsiella pneumoniae                 | Levofloxacin                                                                                                               | 90.91%                                                                                              | [12]                                            |
| Klebsiella pneumoniae                 | Amikacin, Fosfomycin                                                                                                       | 72.72%                                                                                              | [12]                                            |
| Klebsiella pneumoniae                 | Gentamicin,<br>Meropenem,<br>Cefoperazone,<br>Cefotaxime,<br>Ceftazidime,<br>Moxifloxacin,<br>Minocycline,<br>Piperacillin | 81.82%                                                                                              | [12]                                            |
| Pseudomonas aeruginosa                | Rifampicin                                                                                                                 | Evidence of in vitro synergy exists.                                                                | [4]                                             |
| Pseudomonas aeruginosa                | Doripenem                                                                                                                  | Synergistic effects against biofilm-embedded cells and reduced emergence of colistin resistance.[7] |                                                 |
| Colistin-Resistant Enterobacteriaceae | Linezolid, Rifampin, Azithromycin, Fusidic acid                                                                            | ≥90% of strains                                                                                     | These combinations were highly synergistic.[13] |

## Experimental Protocols

Detailed methodologies for key in vitro synergy tests are provided below.

### Checkerboard Microdilution Assay

This protocol outlines the microbroth dilution checkerboard method to determine the synergistic activity of colistin in combination with another antibiotic.[1]

Materials:

- 96-well microtiter plates

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to  $\sim 5 \times 10^5$  CFU/mL
- Stock solutions of **Colistimethate Sodium** and the second antibiotic

Procedure:

- Plate Preparation: Dispense 50  $\mu$ L of CAMHB to all wells of a 96-well plate.
- Antibiotic Dilution:
  - Create serial dilutions of **Colistimethate Sodium** along the rows of the plate.
  - Create serial dilutions of the second antibiotic down the columns of the plate.
  - This results in a grid of wells containing various concentrations of both antibiotics.
- Controls:
  - Include wells for growth control (no antibiotic) and sterility control (no bacteria).
  - Include wells to determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone.
- Inoculation: Inoculate each well (except the sterility control) with 50  $\mu$ L of the standardized bacterial suspension. The final volume in each well will be 100  $\mu$ L.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
  - Determine the MIC of each antibiotic alone and in combination.
  - Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
    - $\text{FIC of Drug A} = \text{MIC of Drug A in combination} / \text{MIC of Drug A alone}$
    - $\text{FIC of Drug B} = \text{MIC of Drug B in combination} / \text{MIC of Drug B alone}$

- Calculate the FICI:  $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$
- Interpretation:
  - Synergy:  $FICI \leq 0.5$
  - Additive/Indifference:  $0.5 < FICI \leq 4$
  - Antagonism:  $FICI > 4$



[Click to download full resolution via product page](#)

## Checkerboard Assay Workflow

## Time-Kill Assay

This protocol is used to assess the bactericidal activity of antibiotic combinations over time.[\[1\]](#) [\[14\]](#)

### Materials:

- Culture tubes or flasks
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to  $\sim 5 \times 10^5 - 10^6$  CFU/mL
- Stock solutions of **Colistimethate Sodium** and the second antibiotic

- Agar plates for colony counting

Procedure:

- Preparation: Prepare tubes with CAMHB containing:
  - No antibiotic (growth control)
  - **Colistimethate Sodium** alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)
  - The second antibiotic alone (at a specific concentration)
  - The combination of **Colistimethate Sodium** and the second antibiotic
- Inoculation: Inoculate each tube with the standardized bacterial suspension.
- Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[\[1\]](#)[\[15\]](#)[\[16\]](#)
- Colony Counting: Perform serial dilutions of the collected aliquots and plate them onto agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
- Data Analysis:
  - Plot the log<sub>10</sub> CFU/mL versus time for each condition.
  - Interpretation:
    - Synergy: A ≥2-log<sub>10</sub> decrease in CFU/mL between the combination and the most active single agent at 24 hours.
    - Bactericidal activity: A ≥3-log<sub>10</sub> decrease in CFU/mL from the initial inoculum at 24 hours.[\[16\]](#)
    - Indifference: A <2-log<sub>10</sub> difference in CFU/mL between the combination and the most active single agent.

- Antagonism: A  $>2\text{-log}_{10}$  increase in CFU/mL between the combination and the most active single agent.

#### Experimental Setup



[Click to download full resolution via product page](#)

## Time-Kill Assay Workflow

## E-test Synergy Assay

The E-test is a gradient diffusion method that can also be adapted for synergy testing.

### Materials:

- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland
- E-test strips for **Colistimethate Sodium** and the second antibiotic

### Procedure:

- Inoculation: Swab the surface of an MHA plate with the standardized bacterial suspension to create a lawn.
- Strip Application:
  - Place an E-test strip of the first antibiotic onto the agar surface.
  - Place an E-test strip of the second antibiotic perpendicularly to the first, with the intersection at the respective MIC values.[\[14\]](#)
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Analysis:
  - Read the MIC value at the intersection of the elliptical inhibition zones.
  - Calculate the FICI as described for the checkerboard assay.
  - The interpretation of the FICI values is the same.

## Mechanism of Action and Resistance

**Colistimethate sodium** is a prodrug that is converted to its active form, colistin.<sup>[5]</sup> Colistin is a cationic polypeptide that disrupts the integrity of the Gram-negative bacterial outer membrane by binding to lipopolysaccharides (LPS) and displacing divalent cations.<sup>[4][5][6]</sup> This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, bacterial cell death.<sup>[4][5]</sup> Resistance to colistin can emerge through modifications of the LPS structure, reducing the binding affinity of colistin.<sup>[6]</sup>

## Signaling Pathway Disruption

The primary mode of action of colistin is the physical disruption of the bacterial membrane. However, the downstream effects of this disruption can interfere with several cellular signaling pathways. The increased permeability of the membrane can lead to a loss of ion gradients, which are crucial for energy production and other cellular processes. The leakage of intracellular contents also represents a significant stress on the bacterium, which can trigger various stress response pathways.

[Click to download full resolution via product page](#)

Mechanism of Colistin Action and Synergy

## Conclusion

In vitro synergy testing is a crucial first step in evaluating the potential of **colistimethate sodium** combination therapy. The protocols provided here for checkerboard, time-kill, and E-

test assays offer standardized methods for assessing the interaction between colistin and other antibiotics. The quantitative data from numerous studies strongly suggest that combination therapy can be a viable strategy to enhance the efficacy of colistin against multidrug-resistant Gram-negative pathogens. Further in vivo and clinical studies are warranted to validate these in vitro findings.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [Frontiers](http://frontiersin.org) | Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria [frontiersin.org]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. [Colistin - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 5. [What is the mechanism of Colistimethate Sodium?](http://synapse.patsnap.com) [synapse.patsnap.com]
- 6. [Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 7. [The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 8. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 9. [In vitro activity of colistin in antimicrobial combination against carbapenem-resistant \*Acinetobacter baumannii\* isolated from patients with ventilator-associated pneumonia in Vietnam - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. [Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical \*Klebsiella pneumonia\* Isolates - PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 12. [Synergistic antibacterial effects of colistin in combination with aminoglycoside, carbapenems, cephalosporins, fluoroquinolones, tetracyclines, fosfomycin, and piperacillin](#)

on multidrug resistant *Klebsiella pneumoniae* isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae. | Broad Institute [broadinstitute.org]
- 14. Frontiers | In vitro Evaluation of the Colistin-Carbapenem Combination in Clinical Isolates of *A. baumannii* Using the Checkerboard, Etest, and Time-Kill Curve Techniques [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. An effective antimicrobial strategy of colistin combined with the Chinese herbal medicine shikonin against colistin-resistant *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Combination Therapy with Colistimethate Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b001327#using-colistimethate-sodium-in-combination-with-other-antibiotics-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)